5-(2,2-Diethoxyethoxy)-2-fluoropyridine
Overview
Description
5-(2,2-Diethoxyethoxy)-2-fluoropyridine: is a chemical compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of a fluorine atom attached to the pyridine ring and a diethoxyethoxy group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of pharmaceutical intermediates , suggesting that it may interact with a variety of biological targets.
Mode of Action
It’s known that the compound’s structure, which includes a pyridine ring, could potentially allow it to interact with various biological targets through pi stacking, hydrogen bonding, and other intermolecular interactions .
Biochemical Pathways
Similar compounds have been involved in reactions such as the borylation of aryl bromides , suggesting that it may participate in or influence a variety of biochemical reactions.
Pharmacokinetics
The presence of the diethoxyethoxy group could potentially enhance its solubility and bioavailability .
Result of Action
Similar compounds have been used in the synthesis of pharmaceutical intermediates , suggesting that it may have a variety of potential effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-Diethoxyethoxy)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with diethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the compound. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(2,2-Diethoxyethoxy)-2-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different fluoropyridine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced fluoropyridine derivatives .
Scientific Research Applications
Chemistry: 5-(2,2-Diethoxyethoxy)-2-fluoropyridine is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It can be incorporated into bioactive molecules to investigate their interactions with biological targets .
Medicine: Its unique chemical properties can be exploited to design drugs with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can enhance their performance characteristics .
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the diethoxyethoxy group, making it less soluble and less bioavailable.
5-(2,2-Dimethoxyethoxy)-2-fluoropyridine: Similar structure but with methoxy groups instead of ethoxy groups, which can affect its chemical properties and reactivity.
Uniqueness: 5-(2,2-Diethoxyethoxy)-2-fluoropyridine is unique due to the presence of both fluorine and diethoxyethoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-(2,2-diethoxyethoxy)-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3/c1-3-14-11(15-4-2)8-16-9-5-6-10(12)13-7-9/h5-7,11H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHQZRJZCPHSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CN=C(C=C1)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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